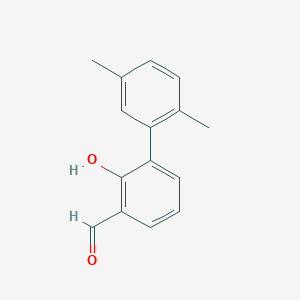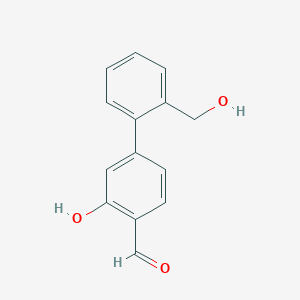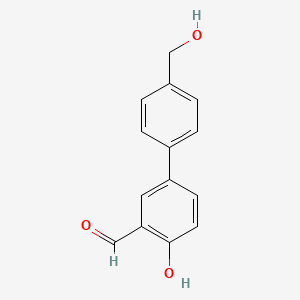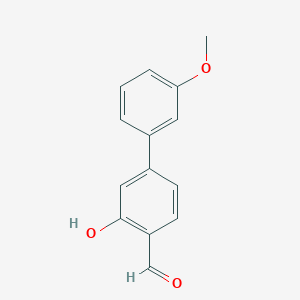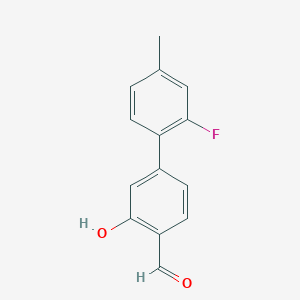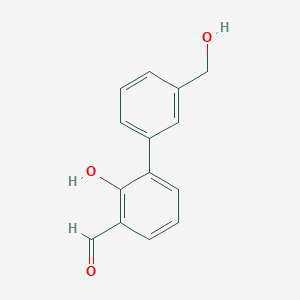
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% (2-F6HMPP) is a phenolic compound that is often used as a starting material in the synthesis of various compounds and molecules. It is a versatile and useful compound that has been studied for its various applications in scientific research and development.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds and molecules, such as pharmaceuticals, pesticides, and food additives. It has also been used as a reagent in the synthesis of organic compounds, such as dyes and pigments. Furthermore, it has been studied for its potential applications in biochemistry and biotechnology.
Wirkmechanismus
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its mechanism of action. The compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. Furthermore, it has been found to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the formation of inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and receptors, such as tyrosine kinase, which are involved in cell signaling pathways. Furthermore, it has been found to have anti-inflammatory, anti-oxidative, and anti-proliferative effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% is an easily accessible and cost-effective compound that can be used in laboratory experiments. It is a versatile compound that can be used in a variety of synthetic reactions. Furthermore, it is relatively safe to use and does not produce any hazardous byproducts. However, the compound is sensitive to light and air and must be stored in a cool, dry place.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug development and other areas of biotechnology. Furthermore, further research could be conducted into the synthesis of derivatives of 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%, such as polymers and other compounds. Additionally, further research could be conducted into the potential use of 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% as an antioxidant and anti-inflammatory agent.
Synthesemethoden
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% can be synthesized from the condensation of phenol and formaldehyde in an aqueous medium in the presence of a base catalyst. The reaction is conducted at an elevated temperature and pressure, and the resulting product is a white solid with a purity of 95%. The purity of the product can be increased by recrystallizing the product from an aqueous solution.
Eigenschaften
IUPAC Name |
2-hydroxy-3-[3-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQHHBPRSZZWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685075 |
Source


|
| Record name | 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-75-5 |
Source


|
| Record name | 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


